molecular formula C11H22N2O B11899055 2,2-Dimethyl-1-(4-(methylamino)piperidin-1-yl)propan-1-one

2,2-Dimethyl-1-(4-(methylamino)piperidin-1-yl)propan-1-one

Cat. No.: B11899055
M. Wt: 198.31 g/mol
InChI Key: CCUVCOZBQKHWSD-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(4-(methylamino)piperidin-1-yl)propan-1-one is a chemical compound with the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a methylamino group and a dimethylpropanone moiety. It has various applications in scientific research and industry.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

2,2-dimethyl-1-[4-(methylamino)piperidin-1-yl]propan-1-one

InChI

InChI=1S/C11H22N2O/c1-11(2,3)10(14)13-7-5-9(12-4)6-8-13/h9,12H,5-8H2,1-4H3

InChI Key

CCUVCOZBQKHWSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(4-(methylamino)piperidin-1-yl)propan-1-one typically involves the reaction of 4-(methylamino)piperidine with 2,2-dimethylpropanal under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(4-(methylamino)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

2,2-Dimethyl-1-(4-(methylamino)piperidin-1-yl)propan-1-one has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(4-(methylamino)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-1-(4-(methylamino)piperidin-1-yl)propan-1-one is unique due to its specific substitution pattern and the presence of both a piperidine ring and a dimethylpropanone moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

2,2-Dimethyl-1-(4-(methylamino)piperidin-1-yl)propan-1-one, also known by its CAS number 1179212-79-3, is a synthetic compound with a unique structural configuration that includes a dimethyl group, a piperidine ring, and a ketone functional group. This combination of features is believed to confer significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C11H22N2O
  • Molecular Weight : 198.31 g/mol
  • Structural Features : The compound's structure includes:
    • A dimethyl group at the second carbon.
    • A piperidine ring that may influence neurotransmitter interactions.
    • A ketone functional group that plays a role in its biological activity.

Biological Activity

The biological activity of this compound is primarily linked to its interaction with various molecular targets in the central nervous system (CNS). The following sections summarize key findings related to its pharmacological effects.

Neuropharmacological Effects

Preliminary studies indicate that compounds with similar structures may exhibit significant neuropharmacological effects. The piperidine moiety is known to modulate neurotransmitter release and receptor activity, suggesting potential applications in treating neurological disorders such as anxiety and pain management.

Potential Effects :

  • Analgesic Activity : Similar compounds have shown promise in reducing pain responses.
  • Anxiolytic Effects : The compound may have properties that alleviate anxiety symptoms.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Research has indicated that modifications to the compound's structure can significantly impact its pharmacological profile. For example:

Structural ModificationEffect on Activity
Addition of electron-donating groupsIncreased antibacterial activity
Alteration of piperidine substituentsVariability in receptor binding affinity

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Neuroprotective Properties : A study demonstrated that derivatives of similar compounds exhibited neuroprotective properties against oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases .
  • Antimicrobial Activity : Research on related piperidine derivatives indicated promising antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, MIC values ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and E. coli .
  • Pharmacokinetic Studies : Investigations into the metabolic stability of similar compounds revealed that structural modifications could enhance their bioavailability and reduce degradation by liver microsomes .

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